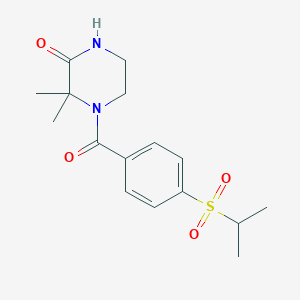

4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one

Description

4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one is a piperazin-2-one derivative characterized by a 3,3-dimethyl-substituted piperazine ring and a 4-(isopropylsulfonyl)benzoyl substituent. The compound’s structure combines a rigid piperazin-2-one core with a sulfonyl-containing aromatic group, which may enhance metabolic stability and receptor-binding specificity.

Properties

IUPAC Name |

3,3-dimethyl-4-(4-propan-2-ylsulfonylbenzoyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-11(2)23(21,22)13-7-5-12(6-8-13)14(19)18-10-9-17-15(20)16(18,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOZWDLPFQTJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzoyl Intermediate: The initial step involves the preparation of 4-(isopropylsulfonyl)benzoic acid from isopropylbenzene via chlorosulfonation.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of 4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Structural Analogues with Piperazin-2-one Cores

a. 4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one (CAS 952857-05-5)

- Structure : Features a 4-bromobenzoyl group instead of the isopropylsulfonyl substituent.

- Molecular Weight : 311.17 g/mol (vs. hypothetical ~350–400 g/mol for the target compound).

- Key Differences : The bromine atom introduces electronegativity but lacks the steric bulk and hydrogen-bonding capacity of the isopropylsulfonyl group. This may reduce metabolic stability and target affinity compared to the sulfonyl-containing derivative .

b. 4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one (PAR2 antagonist I-191)

- Structure : Incorporates an imidazopyridazine ring and fluorophenyl group.

- Molecular Weight : 423.48 g/mol.

- Key Differences : The extended aromatic system and fluorophenyl group enhance π-π stacking and hydrophobic interactions, likely improving receptor-binding potency. However, the increased complexity may reduce synthetic scalability compared to the target compound .

Piperazine Derivatives with Varied Substituents

a. Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)

- Structure : Contains a pyridazine ring and ethyl benzoate group.

- Key Differences: The absence of the piperazin-2-one core and presence of a phenethylamino linker suggest distinct pharmacokinetic profiles.

b. 7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one (4g)

- Structure : Chromen-2-one scaffold with a piperazine-propoxy linker.

Functional Group Analysis

| Compound | Core Structure | Key Substituent | Molecular Weight (g/mol) | Potential Activity |

|---|---|---|---|---|

| Target Compound | 3,3-Dimethylpiperazin-2-one | 4-(Isopropylsulfonyl)benzoyl | ~350–400* | Receptor antagonism/modulation |

| 4-(4-Bromobenzoyl) Analogue | 3,3-Dimethylpiperazin-2-one | 4-Bromobenzoyl | 311.17 | Halogen-dependent electrophilic interactions |

| PAR2 Antagonist I-191 | 3,3-Dimethylpiperazin-2-one | Imidazopyridazine-fluorophenyl | 423.48 | PAR2 antagonism |

| I-6230 | Piperazine-ethyl benzoate | Pyridazine-phenethylamino | ~350–400* | Kinase inhibition |

*Estimated based on structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.